molecular formula C8H18OSi B2962903 3-(Trimethylsilylmethyl)cyclobutan-1-ol CAS No. 2567504-75-8

3-(Trimethylsilylmethyl)cyclobutan-1-ol

Cat. No.: B2962903
CAS No.: 2567504-75-8
M. Wt: 158.316
InChI Key: PJLQMGLBSFIALN-UHFFFAOYSA-N
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Description

3-(Trimethylsilylmethyl)cyclobutan-1-ol is a chemical compound characterized by its unique structure, featuring a cyclobutane ring with a trimethylsilylmethyl group attached to the first carbon and a hydroxyl group on the fourth carbon. This compound has garnered attention in various fields of research due to its potential biological activities and applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilylmethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with trimethylsilylmethyl lithium reagent under controlled conditions. The reaction proceeds through the formation of an intermediate silyl enol ether, which is then hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilylmethyl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically produce the corresponding cyclobutanol derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted cyclobutanes.

Scientific Research Applications

3-(Trimethylsilylmethyl)cyclobutan-1-ol has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active compounds.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Trimethylsilylmethyl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the trimethylsilylmethyl group can influence the compound's reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclobutanol

  • Trimethylsilyl alcohols

  • Silyl-protected alcohols

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Properties

IUPAC Name

3-(trimethylsilylmethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OSi/c1-10(2,3)6-7-4-8(9)5-7/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLQMGLBSFIALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1CC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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